

# An In-depth Technical Guide to the Chemical Properties of Isobellidifolin

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## Compound of Interest

Compound Name: *Isobellidifolin*

Cat. No.: *B1236160*

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## Abstract

**Isobellidifolin**, a naturally occurring xanthone, has garnered significant interest within the scientific community for its notable biological activities, including potent antifungal and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties of **Isobellidifolin**, presenting available quantitative data, detailed experimental methodologies for its biological evaluation, and a visualization of its implication in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.

## Chemical and Physical Properties

**Isobellidifolin**, also known as Bellidifolin, is classified as a xanthone, a class of polyphenolic compounds. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Source
Chemical Formula	C <sub>14</sub> H <sub>10</sub> O <sub>6</sub>	-
Molecular Weight	274.23 g/mol	-
IUPAC Name	1,3,5-Trihydroxy-8-methoxy-9H-xanthen-9-one	-
CAS Number	552-00-1	-
Appearance	Solid (form not specified)	-
Solubility	Data not available	-
Melting Point	270°C	[1]
Boiling Point	580.2 ± 50.0°C	[1]
Density	1.586 ± 0.06 g/cm <sup>3</sup>	[1]

## Spectroscopic Data

Detailed spectroscopic data for **Isobellidifolin**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in the public domain. Characterization of related compounds, such as flavonols and isoflavones, suggests that the spectra would exhibit characteristic signals corresponding to the xanthone core, hydroxyl groups, and the methoxy group.[2][3] For definitive structural elucidation and confirmation, acquisition of these spectra for an authenticated standard of **Isobellidifolin** is essential.

## Biological Activity and Quantitative Data

**Isobellidifolin** has demonstrated significant potential in two key biological domains: antifungal and antioxidant activities.

### Antifungal Activity

**Isobellidifolin** exhibits potent antifungal properties against a range of fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Fungal Species	Minimum Inhibitory Concentration (MIC) (µg/mL)
Microsporum gypseum	50
Trichophyton rubrum	50
Trichophyton mentagrophytes	50

## Antioxidant Activity

As a phenolic compound, **Isobellidifolin** is recognized as a free radical scavenger and antioxidant. However, specific quantitative data, such as IC<sub>50</sub> values from standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are not currently available in the cited literature. Further experimental investigation is required to quantify its antioxidant potency.

## Experimental Protocols

The following sections detail the standard methodologies for assessing the key biological activities of **Isobellidifolin**.

### Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[\[4\]](#)[\[5\]](#)

Objective: To determine the lowest concentration of **Isobellidifolin** that inhibits the visible growth of a fungal microorganism.

Materials:

- **Isobellidifolin**
- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*)

- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.  
[5]
- Sterile 96-well microtiter plates[4]
- Spectrophotometer or microplate reader
- Reference antifungal agents (e.g., fluconazole, amphotericin B)[6]
- Sterile saline or water
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)[5]

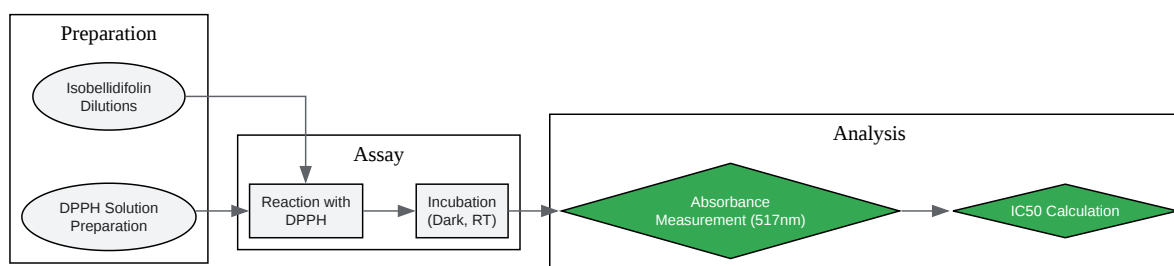
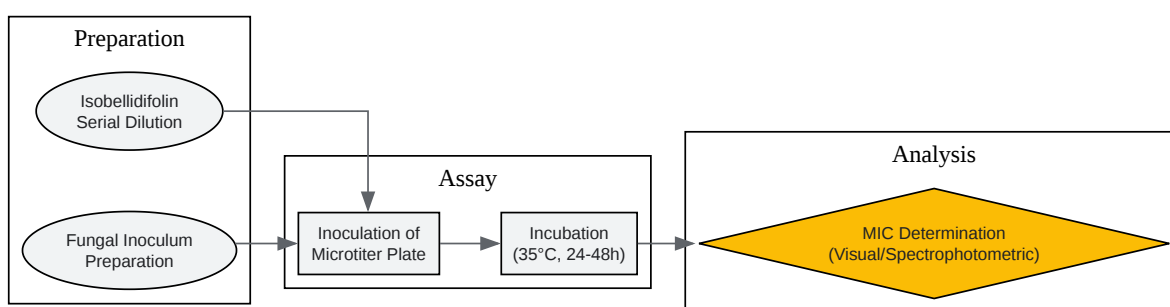
#### Procedure:

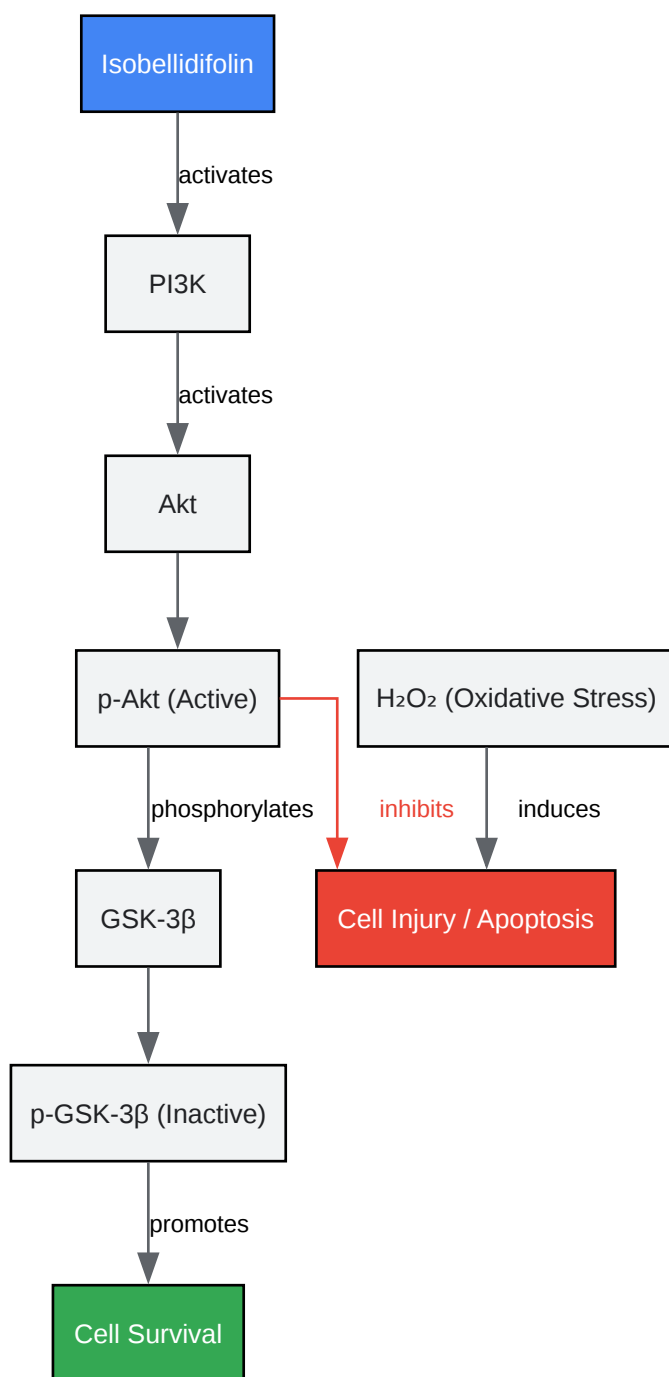
- Inoculum Preparation:
  1. Subculture fungal isolates on SDA or PDA plates to ensure purity and viability.[5]
  2. Prepare a fungal suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer.[5]
  3. Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL).[5]
- Drug Dilution:
  1. Prepare a stock solution of **Isobellidifolin** in a suitable solvent (e.g., DMSO).
  2. Perform serial twofold dilutions of the **Isobellidifolin** stock solution in the 96-well microtiter plates containing RPMI-1640 medium to achieve a range of test concentrations.
- Inoculation and Incubation:
  1. Inoculate each well containing the diluted **Isobellidifolin** with the prepared fungal suspension.
  2. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

3. Incubate the plates at 35°C for 24-48 hours.[5]

- MIC Determination:

1. The MIC is determined as the lowest concentration of **Isobellidifolin** at which there is a significant inhibition of fungal growth (typically  $\geq 50\%$ ) compared to the growth control. This can be assessed visually or by using a microplate reader.[7]





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